(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone
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Overview
Description
“(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C20H22N2O3 . It has a molecular weight of 338.4 .
Molecular Structure Analysis
The molecular structure of this compound is based on its molecular formula, C20H22N2O3 . It contains a benzodioxole ring attached to a piperazine ring via a methylene bridge. The piperazine ring is also attached to a p-tolyl group via a methanone linkage .Physical and Chemical Properties Analysis
This compound has a molecular weight of 338.4 . Other physical and chemical properties such as melting point, boiling point, and density are not specified in the available literature .Mechanism of Action
Target of Action
A structurally similar compound, piribedil , acts as a dopamine agonist
Mode of Action
If it does indeed interact with dopamine receptors like Piribedil , it may bind to these receptors and mimic the effects of dopamine, leading to increased dopamine activity in the brain.
Pharmacokinetics
A related compound, piribedil , is known to be rapidly absorbed after oral administration, with a Tmax of 1 hour . About 68% of the absorbed Piribedil is excreted in the form of metabolites via the kidneys within 24 hours, and about 25% is excreted via bile . The plasma protein binding rate is relatively low , suggesting that the compound and its metabolites are largely free in the plasma and can therefore exert their pharmacological effects.
Result of Action
If it acts similarly to Piribedil , it may enhance memory and attention, increase the velocity of psychomotor reactions, and improve the lability of nervous processes .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(4-methylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-15-2-5-17(6-3-15)20(23)22-10-8-21(9-11-22)13-16-4-7-18-19(12-16)25-14-24-18/h2-7,12H,8-11,13-14H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLEJIPPPJVEACG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10984483 |
Source
|
Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6602-00-2 |
Source
|
Record name | {4-[(2H-1,3-Benzodioxol-5-yl)methyl]piperazin-1-yl}(4-methylphenyl)methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10984483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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